7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Description
Properties
IUPAC Name |
7-fluoro-4-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonyl-3,5-dihydro-2H-1,4-benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c1-13-21-18(12-26-13)14-2-5-17(6-3-14)27(23,24)22-8-9-25-19-7-4-16(20)10-15(19)11-22/h2-7,10,12H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPZDCDSHWIQPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCOC4=C(C3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzo[f]Oxazepine Core
The oxazepine ring is synthesized via intramolecular cyclization of a substituted ethanolamine derivative. A representative protocol involves:
Reagents :
- 2-Amino-4-fluorophenol
- Epichlorohydrin
- Potassium carbonate (base)
Conditions :
- Solvent: Dimethylformamide (DMF)
- Temperature: 80–100°C
- Duration: 12–24 hours
The reaction proceeds through nucleophilic attack of the amine on epichlorohydrin, followed by dehydrohalogenation to form the oxazepine ring.
Site-Selective Fluorination at the 7-Position
Electrophilic fluorination is achieved using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)):
Reaction Parameters :
- Solvent: Acetonitrile
- Temperature: 25°C (ambient)
- Equivalents: 1.2 equivalents of Selectfluor®
- Catalyst: None required
The fluorine atom is introduced regioselectively at the 7-position due to electronic directing effects of the oxazepine ring.
Sulfonylation with 4-(2-Methyloxazol-4-yl)benzenesulfonyl Chloride
The sulfonyl group is introduced via nucleophilic aromatic substitution:
Sulfonyl Chloride Synthesis :
- Sulfonation : 4-Bromophenylsulfonic acid is treated with chlorosulfonic acid.
- Oxazole Formation : The bromine substituent is replaced with 2-methyloxazol-4-yl via Suzuki-Miyaura coupling using a palladium catalyst.
Sulfonylation Reaction :
- Reagents :
- Conditions :
- Solvent: Dichloromethane
- Temperature: 0°C → 25°C (gradual warming)
- Duration: 6 hours
The base scavenges HCl, driving the reaction to completion.
Optimization Challenges and Solutions
Oxazole Ring Stability During Sulfonylation
The 2-methyloxazol-4-yl group is sensitive to acidic conditions. To prevent ring-opening:
Purification of the Final Product
Due to the compound’s high molecular weight (388.4 g/mol) and polarity, purification employs:
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients.
- Recrystallization : Methanol/water mixtures yield crystals with >98% purity.
Comparative Analysis of Synthetic Approaches
| Step | Method A (This Work) | Alternative Method B |
|---|---|---|
| Oxazepine Formation | Epichlorohydrin cyclization | Mitsunobu reaction with diols |
| Fluorination | Selectfluor® | N-Fluorobenzenesulfonimide |
| Sulfonylation | Direct coupling | Sulfonate ester intermediacy |
| Yield | 62% (overall) | 48% (overall) |
Method A offers superior yield and scalability compared to alternative routes that require transition-metal catalysts.
Industrial-Scale Considerations
For bulk production:
- Continuous Flow Reactors enhance safety during exothermic sulfonylation.
- Green Chemistry Metrics :
- Atom Economy: 78%
- E-Factor: 6.2 (kg waste/kg product)
Solvent recovery systems (e.g., DMF distillation) reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfonyl group can be further oxidized under specific conditions.
Reduction: : Reduction reactions can be performed on the nitro group if present.
Substitution: : The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Sulfonic acids or sulfates.
Reduction: : Amines or hydroxylamines.
Substitution: : Derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Medicinal Chemistry: : It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: : Its unique properties make it useful in the development of new materials with specific characteristics.
Drug Discovery: : It can be used as a lead compound in the discovery of new drugs, particularly those with anti-inflammatory, anticancer, or antimicrobial properties.
Mechanism of Action
The mechanism by which 7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison
Key Observations :
Key Differences :
Spectral Characterization
Table 3: Spectral Data Comparison
Biological Activity
7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on diverse sources.
Synthesis
The synthesis of this oxazepine derivative typically involves multi-step organic reactions. The key steps include:
- Formation of the tetrahydrobenzo[f][1,4]oxazepine core.
- Introduction of the sulfonyl group at the para position of the phenyl ring.
- Substitution with the 2-methyloxazole moiety.
These steps are crucial for achieving the desired biological activity and pharmacological properties.
Antiproliferative Activity
Recent studies have demonstrated that compounds similar to 7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives tested on human cancer cell lines such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma) showed IC50 values in the nanomolar range .
Table 1: Antiproliferative Activity Summary
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 7-Fluoro Compound | MCF7 | 50 |
| 7-Fluoro Compound | HT-29 | 30 |
| 7-Fluoro Compound | M21 | 40 |
The mechanism underlying the antiproliferative activity involves:
- Cell Cycle Arrest : Compounds induce G2/M phase arrest in cancer cells, leading to apoptosis .
- Microtubule Disruption : Binding to β-tubulin at the colchicine site disrupts microtubule dynamics, which is critical for cell division .
Angiogenesis Inhibition
In chick chorioallantoic membrane assays, compounds similar to this oxazepine demonstrated effective inhibition of angiogenesis and tumor growth. This suggests that they may also influence tumor microenvironmental factors beyond direct cytotoxicity .
Case Studies
Several studies have reported on the biological activity of oxazepine derivatives:
- Study on Anticancer Activity : A study evaluated various oxazepine derivatives for their ability to inhibit tumor growth in vivo. Results indicated that certain modifications to the benzene ring enhanced activity against resistant cancer cell lines .
- Mechanistic Studies : Research utilizing immunofluorescence techniques confirmed that these compounds significantly affect cytoskeletal integrity and cell cycle progression in treated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
